1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid
Overview
Description
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid typically involves several steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and piperidine.
Reaction Conditions:
Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The products depend on the specific reaction conditions but can include various substituted phenoxyethyl derivatives.
Scientific Research Applications
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use.
Comparison with Similar Compounds
1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid can be compared with similar compounds such as:
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: This compound has a similar phenoxyethyl structure but differs in the presence of a dioxolane ring.
1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazine oxalate: Similar in structure but contains a piperazine ring instead of piperidine.
Properties
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.C2H2O4/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;3-1(4)2(5)6/h4-5,10H,1-3,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVYVIJVXIXVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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